

Technical Support Center: DBPR728 Dosage and Administration Guide

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Compound of Interest

Compound Name: DBPR728

Cat. No.: B15584941

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This technical support center provides guidance on the dosage and administration of **DBPR728** for various tumor models, addressing common questions and issues encountered during preclinical research.

Frequently Asked Questions (FAQs)

1. What is **DBPR728** and what is its mechanism of action?

DBPR728 is an orally available N-acyl prodrug of 6K465. 6K465 is a potent inhibitor of Aurora A kinase. The primary mechanism of action of **DBPR728** is the inhibition of Aurora A kinase, which leads to the destabilization and reduced levels of MYC-family oncoproteins (c-MYC and N-MYC).[1][2] Consequently, **DBPR728** is particularly effective in tumors that overexpress or have amplifications of MYC or N-MYC.[3][4][5]

2. In which tumor models has **DBPR728** shown efficacy?

DBPR728 has demonstrated significant anti-tumor activity in a range of preclinical xenograft models with MYC or N-MYC overexpression, including:

- Small Cell Lung Cancer (SCLC)[1][3][4]
- Triple-Negative Breast Cancer (TNBC)[1][3][4]
- Hepatocellular Carcinoma[1][3][4]

- Medulloblastoma[1][2][3][4]
- Pancreatic Cancer[2]

3. What is the recommended route of administration for **DBPR728** in mice?

DBPR728 is designed for oral administration and has shown good oral bioavailability.[1][3][4]

4. What are the suggested starting dosages and schedules for **DBPR728**?

The optimal dosage and schedule for **DBPR728** can vary depending on the tumor model and experimental goals. Based on preclinical studies, several effective regimens have been identified. A key finding is that due to its long half-life and high accumulation in tumor tissue, less frequent, higher doses can be as effective as more frequent, lower doses.[1][2][3]

For initial studies, a dose of 300 mg/kg administered once a week is a recommended starting point, as it has been shown to induce tumor regression.[1][2][3][6] Alternative schedules that have also proven effective include 200 mg/kg twice a week or 100 mg/kg five times a week (5-on-2-off).[1][2]

5. How should the dosage be adjusted for different tumor growth rates or sizes?

For rapidly growing or large tumors, higher doses may be more effective. In preclinical models, **DBPR728** has been tested at doses up to 600 mg/kg once a week in a 21-day cycle, which was effective in both medium (~200 mm³) and large (>500 mm³) tumors.[3]

6. What are the potential side effects or toxicities of **DBPR728**?

At effective doses, **DBPR728** has been shown to be generally well-tolerated in mice. No significant hematological toxicity was observed in mice receiving 300 mg/kg once a week in a 21-day cycle.[2] However, as with any kinase inhibitor, monitoring for potential on-target hematological adverse effects is advisable, especially at higher doses.

7. Can **DBPR728** be combined with other therapies?

Yes, **DBPR728** has been shown to act synergistically with the mTOR inhibitor everolimus in suppressing MYC-driven SCLC xenografts.[3][4][6] This suggests that combination therapy

may be a valuable strategy for enhancing the anti-tumor effects of **DBPR728**.

Data Summary Tables

Table 1: **DBPR728** Dosage Regimens in Preclinical Tumor Models

Tumor Model	Dosage and Schedule	Outcome
Small Cell Lung Cancer (NCI-H446)	100 mg/kg, 5 times/week (5-on-2-off) for 3 weeks	Tumor regression
Small Cell Lung Cancer (NCI-H446)	100 mg/kg, 2 or 3 times/week	Insufficient to cause tumor regression
Small Cell Lung Cancer (NCI-H446)	200 mg/kg, 2 times/week	Tumor regression
Small Cell Lung Cancer (NCI-H446)	300 mg/kg, once a week for 3 weeks	Tumor regression
Small Cell Lung Cancer (NCI-H446)	600 mg/kg, once a week for 3 weeks	Tumor regression
Small Cell Lung Cancer (NCI-H69)	300 mg/kg, once a week for 3 weeks	Tumor growth inhibition
Triple-Negative Breast Cancer	Efficacy demonstrated with 5-on-2-off or once-a-week dosing	Durable tumor regression
Hepatocellular Carcinoma	Efficacy demonstrated with 5-on-2-off or once-a-week dosing	Durable tumor regression
Medulloblastoma	Efficacy demonstrated with 5-on-2-off or once-a-week dosing	Durable tumor regression

Table 2: Pharmacokinetic Properties of **DBPR728**

Parameter	Value
Administration Route	Oral
Bioavailability	~10-fold improved oral bioavailability compared to its active moiety 6K465
Tumor/Plasma Ratio	Approximately 20 at 24 hours post-administration; 3.6-fold within 7 days
Half-life in Tumor	Long, with the active compound detectable in tumors after 7 days

Experimental Protocols

1. Preparation of **DBPR728** for Oral Administration

- Vehicle: Prepare a solution of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water.
- Preparation: Suspend the powdered **DBPR728** in the vehicle to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, assuming a 0.2 mL administration volume).
- Administration: Administer the suspension to mice via oral gavage.

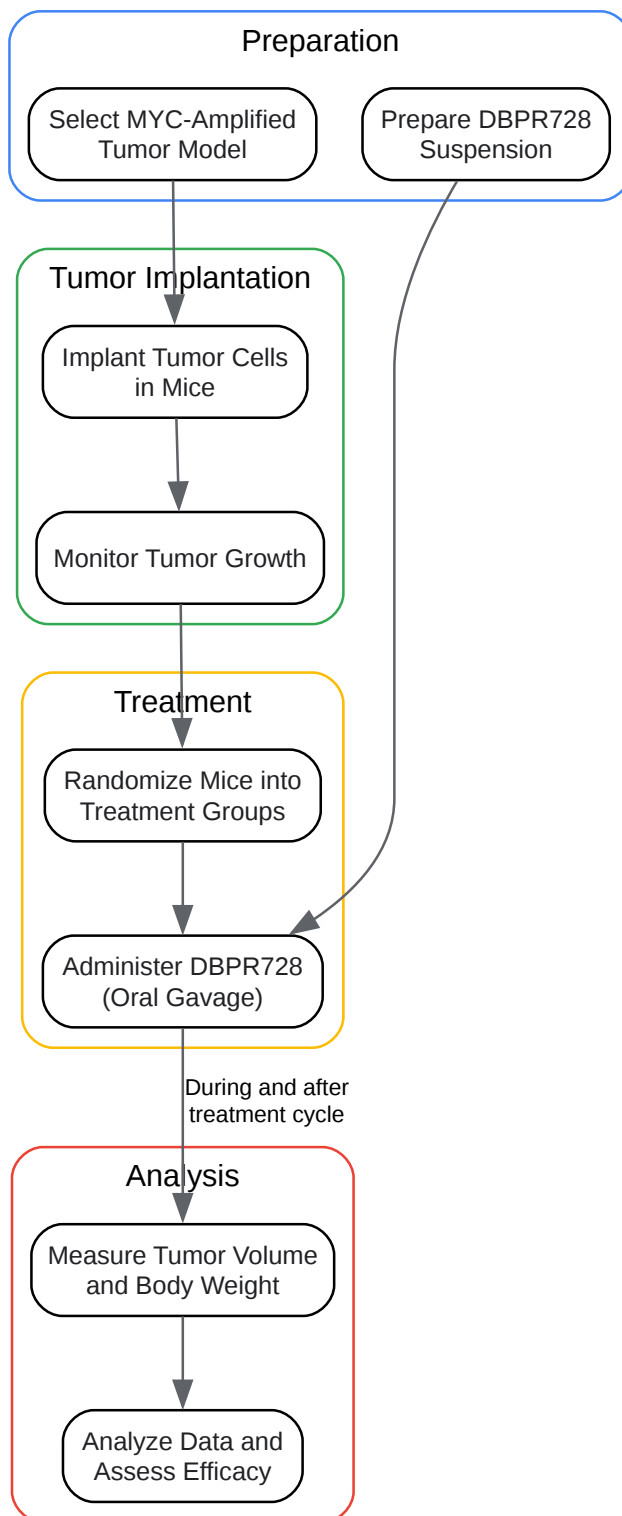
2. Xenograft Tumor Model Establishment

- Cell Culture: Culture the desired cancer cell line (e.g., NCI-H446 for SCLC) under standard conditions.
- Cell Preparation: Harvest cells and resuspend them in an appropriate medium (e.g., a 1:1 mixture of culture medium and Matrigel) at the desired concentration (e.g., 5×10^6 cells in 0.1 mL).
- Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NU/NU mice).

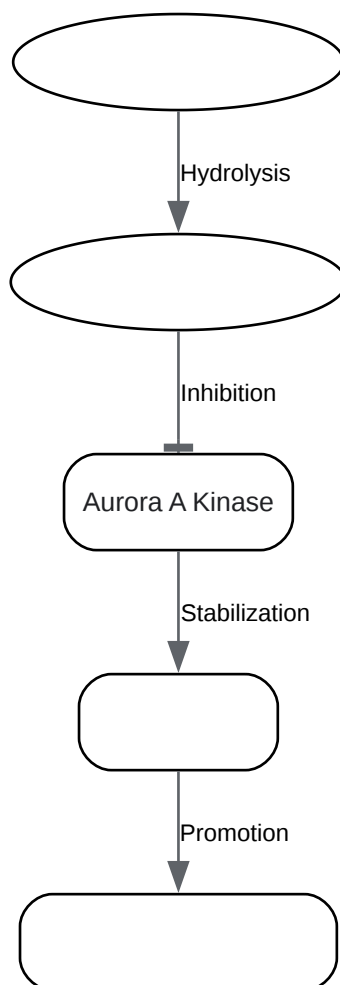
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation: Begin treatment when tumors reach a specified size (e.g., 150-200 mm³).

Visualizations

Experimental Workflow for DBPR728 In Vivo Efficacy Study

[Click to download full resolution via product page](#)Caption: Workflow for an in vivo study of **DBPR728** efficacy.

DBPR728 Mechanism of Action



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Caption: Simplified signaling pathway of **DBPR728**'s action.

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